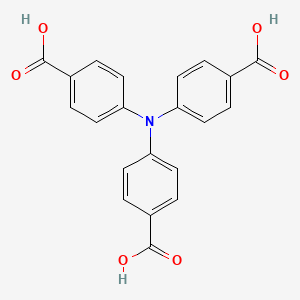

4,4',4''-Nitrilotribenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUOOBGPZWCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Functionalization

Solvothermal Synthesis of 4,4',4''-Nitrilotribenzoic Acid Derivatives

Solvothermal and hydrothermal synthesis are the predominant methods for preparing crystalline materials using this compound. bohrium.com These techniques involve reacting the ligand with metal salts in a solvent or a mixture of solvents at elevated temperatures (typically 100–120°C) and pressures in a sealed vessel. The choice of metal ion, solvent system, and ancillary ligands can lead to a diverse array of framework structures.

For instance, a zinc(II) metal-organic framework with a novel topology was synthesized using this compound and 4,4'-bipyridine (B149096) as a co-ligand in a solvothermal reaction. cd-bioparticles.net Similarly, a family of isostructural, three-dimensional microporous lanthanide-MOFs (1-Ln, where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) was prepared solvothermally by reacting the ligand with lanthanide nitrates in a mixture of N-methyl-2-pyrrolidone (NMP) and hydrochloric acid. rsc.org Hydrothermal synthesis has been employed to create novel coordination polymers by reacting the ligand with various transition metal salts, including those of zinc, cadmium, and manganese, in the presence of 1,10-phenanthroline (B135089). researchgate.net

| Resulting Compound/Framework | Metal Salt(s) | Solvent(s) | Method | Reference(s) |

| [Zn₃(C₂₁H₁₂NO₆)₂(C₁₀H₈N₂)₁.₅(C₃H₇NO)₂]n | Zinc(II) salt | Dimethylformamide (DMF) | Solvothermal | cd-bioparticles.net |

| 1-Ln (Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) | Lanthanide nitrates | NMP–HCl | Solvothermal | rsc.org |

| [Cd₂Ca(TCA)₂(DMA)₂(H₂O)₃]n | Ca(NO₃)₂·4H₂O, Cd(NO₃)₂·4H₂O | N,N'-dimethylacetamide (DMA) | Solvothermal | researchgate.netresearchgate.net |

| [Zn(μ₂-HTCA)(Phen)]n | Zinc(II) salt | Not specified | Hydrothermal | researchgate.net |

| {[Cd(μ₃-HTCA)(Phen)]·2H₂O}n | Cadmium(II) salt | Not specified | Hydrothermal | researchgate.net |

| [Mn(μ₂-HTCA)(Phen)(H₂O)]n | Manganese(II) salt | Not specified | Hydrothermal | researchgate.net |

Functionalization Strategies for Tailored Ligand Properties

The functionalization of materials using this compound can be approached in several ways. The ligand itself can be chemically modified before its incorporation into a framework to introduce new functionalities. Research has noted the creation of derivatives that include amino, hydroxyl, and alkyl substitutions.

Another strategy is the post-synthetic modification, or metalation, of MOFs constructed with the ligand. researchgate.net This involves introducing different metal ions, complexes, or nanoparticles into a pre-existing framework to modulate the pore chemistry and enhance properties for specific applications like catalysis or sensing. researchgate.net Furthermore, the ligand is used to confer specific functionalities onto other materials. For example, its inherent properties as a photosensitizer have been utilized in the design of multi-functional MOFs. usf.edu

Rational Design of Ligand Architectures for Specific Framework Assembly

The unique geometry of this compound is central to the rational design of crystalline materials. researchgate.net Its rigid, tripodal structure is highly effective for building frameworks with high porosity and stability. The three carboxyl groups allow it to connect with multiple metal centers, leading to the formation of stable, three-dimensional networks.

This principle is exemplified in the creation of well-known frameworks like MOF-150 and UMCM-4, which exhibit significant porosity and are suitable for applications in gas storage. The design can be further refined by using ancillary ligands in conjunction with this compound. These co-ligands can act as pillars or spacers to control the dimensionality and topology of the final framework, as seen in the synthesis of 2D and 3D structures. cd-bioparticles.netresearchgate.net The ligand's extended π-conjugated system also contributes to the luminescent properties of the resulting frameworks, making it a valuable component for designing optical materials. researchgate.net The development of the isostructural 1-Ln series showcases a rational approach where the framework is kept constant to systematically study how changing the lanthanide metal ion affects catalytic performance. rsc.org

| Framework | Metal Node(s) | Key Designed Feature/Application | Reference(s) |

| MOF-150 | Zn₄O | High porosity, H₂ storage, luminescence | |

| UMCM-4 | Not specified | High pore volume (0.51 cm³/cm³) | |

| CTH-6 | Bi | High thermal stability (up to 400°C) | |

| CTH-7 | Cu²⁺ | Catalysis, gas separation | |

| 1-Ln | Ln³⁺ | Robust, porous catalysts for CO₂ cycloaddition | rsc.org |

| Zn-PYI1/2 | Zn | Chiral organocatalysis, photosensitization | usf.edu |

Covalent Grafting Techniques for Hybrid Material Formation

Beyond its use in MOFs, this compound can be covalently grafted onto other materials to form functional hybrids. A notable example is the creation of a Type II heterostructure by grafting the ligand onto boron-doped graphitic carbon nitride (BCN). researchgate.netacs.org

The process involves an amidation reaction, forming a covalent amide bond between the carboxylic acid groups (–COOH) of the ligand and the amino groups (–NH₂) present on the surface of the BCN material. acs.orgacs.org This covalent linkage ensures a stable and electronically coupled hybrid. The resulting BCN-NBA-3 photocatalyst demonstrated a hydrogen evolution rate of 208.67 μmol h⁻¹, which is approximately 19.56 times higher than that of the pristine carbon nitride. acs.orgresearchgate.net This significant enhancement in photocatalytic activity highlights the success of covalent grafting as a strategy to design highly efficient hybrid materials for applications such as hydrogen production from water splitting. acs.orgresearchgate.net

Coordination Chemistry and Metal Organic Frameworks Mofs

Structural Design Principles for 4,4',4''-Nitrilotribenzoic Acid-Based MOFs

The design of MOFs using this compound (H₃NTB) is a process guided by principles of crystal engineering, where the ligand's geometry and connectivity dictate the final architecture of the framework. researchgate.netrsc.org The careful selection of metal centers and reaction conditions allows for the precise construction of materials with desired properties. researchgate.net

This compound is a C₃-symmetric ligand, a geometric feature that is highly advantageous in the design of predictable and ordered porous materials. researchgate.netrsc.orgresearchgate.net This trigonal, star-like geometry, stemming from a central nitrogen atom bonded to three para-substituted benzoic acid arms, provides a rigid and well-defined structure that can direct the self-assembly process. researchgate.net The use of such symmetric ligands is a key strategy in reticular synthesis, which aims to create crystalline solids with predetermined structures and properties. researchgate.net This symmetry facilitates the formation of highly porous, three-dimensional networks by providing multiple, divergent coordination points. nih.govresearchgate.net For instance, the reaction of H₃NTB with lanthanide nitrates under solvothermal conditions yields a family of isostructural 3D microporous Ln-MOFs. rsc.org

The versatility of this compound allows for the creation of MOFs with a wide range of connectivities and network topologies. researchgate.netrsc.org The final topology is not solely dependent on the ligand but is also influenced by the choice of metal ion, the presence of ancillary or co-ligands, and the specific synthesis conditions. researchgate.netnih.gov This tunability is a hallmark of MOF chemistry. researchgate.net

For example, the combination of H₃NTB with Zn(II) ions and various ancillary ligands like pyridine, 4,4'-bipyridine (B149096), and 1,2-bis(4-pyridyl)diazene has resulted in four different coordination polymers, each with a unique structural motif and topology. researchgate.net These include twofold interpenetrating anionic 3D nets, pillared-layer structures, and entangled 2D→3D polycatenated frameworks. researchgate.net Another study reported a zinc(II) MOF formed with H₃NTB and 4,4'-bipyridine that resulted in a novel (3,3,6)-connected 3-nodal net topology. cd-bioparticles.net The ability to modify connectivity allows researchers to fine-tune the pore size, shape, and surface properties of the resulting MOF for specific applications. researchgate.net

Table 1: Examples of Topologies in H₃NTB-Based MOFs

| Metal Ion(s) | Ancillary Ligand | Resulting Topology | Reference |

|---|---|---|---|

| Zn(II) | 4,4'-bipyridine (bipy) | Novel (3,3,6)-connected 3-nodal net | cd-bioparticles.net |

| Zn(II) | Pyridine (py) | Twofold interpenetrating anionic 3D (3,3)-net | researchgate.net |

| Mn(II) | None | 8-fold interpenetrating dia framework | researchgate.net |

| Co(II) | Varied | {6⁵·8}, {4⁴·6¹⁰·8}, {4⁴·6²} | researchgate.net |

Crystal Engineering of Porous Coordination Polymers

Crystal engineering provides the strategic foundation for constructing porous coordination polymers (PCPs) with desired structures and functions. researchgate.netrsc.org It involves understanding and utilizing intermolecular interactions to control the self-assembly of molecular components into crystalline solids. nih.gov

The C₃-symmetric and tricarboxylic nature of this compound makes it an excellent candidate for forming multi-component crystals. lookchem.com By introducing secondary organic ligands, often referred to as ancillary or co-ligands, into the reaction system, chemists can construct more complex and functionally diverse coordination polymers. researchgate.netresearchgate.net The analysis of these multi-component crystals, typically through single-crystal X-ray diffraction, reveals intricate structures where the different components play specific roles in defining the final architecture. researchgate.net

For instance, studies have shown the successful incorporation of ligands like 1,10-phenanthroline (B135089) (Phen) and 4,4'-bipyridine (bipy) alongside H₃NTB to create heteroleptic frameworks with transition metals like Zn(II), Cd(II), and Mn(II). researchgate.net The ancillary ligands can act as pillars, modulators, or simply space-fillers, influencing the dimensionality, topology, and properties of the resulting material. researchgate.netnih.gov

The dimensionality of a coordination polymer—whether it forms a 1D chain, a 2D layer, or a 3D framework—is a critical structural aspect that can be controlled through crystal engineering. mdpi.comresearchgate.net The use of this compound has yielded materials across all three dimensions. researchgate.netresearchgate.netresearchgate.net

1D Chains: While the tripodal nature of H₃NTB naturally favors higher-dimensional structures, 1D chains can be formed under specific conditions, often involving metal ions with coordination preferences that limit network extension or through the use of blocking co-ligands. researchgate.net

2D Layers: Two-dimensional frameworks are frequently reported. For example, a zirconium-based MOF, CJLU-1, constructed from Zr₆ clusters and H₃TCA ligands, forms a 2D layered porous structure which then assembles into nanoflowers. rsc.org Another Co-MOF based on H₃NTB resulted in a 2D network with a {4⁴·6²} topology, which further stacked into a 3D supramolecular structure via hydrogen bonding. researchgate.net

3D Frameworks: The majority of MOFs synthesized with H₃NTB are three-dimensional, a direct consequence of the ligand's C₃ symmetry and multiple coordination sites. researchgate.netrsc.org These 3D frameworks can be non-interpenetrated, leading to high porosity, or can form interpenetrating networks where multiple identical frameworks are intertwined. researchgate.netresearchgate.net The degree of interpenetration can also be controlled, as demonstrated by the synthesis of Co-MOFs with twofold, threefold, and even six-fold interpenetration. researchgate.net

This control over dimensionality is fundamental to tailoring the material's properties, as it directly impacts porosity, stability, and potential applications. mdpi.comresearchgate.net

Interpenetration and Entanglement in this compound Frameworks

Interpenetration, where two or more independent frameworks grow through each other, is a common phenomenon in the crystal engineering of MOFs. The degree of interpenetration in frameworks constructed with this compound can be influenced by several factors, including the choice of metal ion, solvent system, and the presence of auxiliary ligands. nih.govresearchgate.net

For instance, in the case of zinc(II) coordination polymers with H₃NTB and 1,10-phenanthroline, the resulting framework exhibits a 2D + 2D → 3D inclined interpenetrated architecture. researchgate.net This indicates that two-dimensional layers are interwoven to create a three-dimensional structure. The control of such interpenetration is crucial as it can significantly impact the porosity and, consequently, the functional properties of the MOF, such as gas storage and separation capabilities. researchgate.net The flexibility and length of the organic linker, such as H₃NTB, play a vital role in determining whether interpenetration occurs and the degree to which it manifests. researchgate.net

Synthesis and Characterization of Specific Metal-4,4',4''-Nitrilotribenzoic Acid Coordination Polymers

The synthesis of coordination polymers involving this compound is typically achieved through solvothermal or hydrothermal methods. researchgate.netresearchgate.net In these processes, the H₃NTB ligand and a metal salt are dissolved in a suitable solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA), and heated in a sealed vessel. researchgate.netscispace.com The resulting crystalline products are then characterized using a variety of techniques to determine their structure and properties.

Common Characterization Techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from single-crystal data. researchgate.netscispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the coordination of the carboxylate groups to the metal ions by observing shifts in the characteristic vibrational frequencies. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and can provide information about the loss of solvent molecules. researchgate.netresearchgate.netscispace.com

Elemental Analysis: Confirms the empirical formula of the synthesized compound. researchgate.net

A family of isostructural and robust lanthanide-based MOFs (Ln-MOFs) has been synthesized using this compound. rsc.orgresearchgate.net These 3D microporous frameworks, denoted as 1-Ln (where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb), were prepared through a solvothermal reaction in a mixture of N-methyl-2-pyrrolidone (NMP) and hydrochloric acid. rsc.orgresearchgate.net The resulting structures exhibit permanent porosity, which has been confirmed by argon and carbon dioxide adsorption analyses. rsc.orgresearchgate.net

The incorporation of both Lewis acidic lanthanide ions and the basic triphenylamine (B166846) group from the H₃NTB ligand imparts bifunctional acid-base properties to these materials. rsc.org This dual functionality makes them effective catalysts for reactions such as the cycloaddition of CO₂ with epoxides. rsc.org The specific lanthanide ion used can influence the catalytic activity, with terbium and ytterbium-based MOFs showing particularly high performance. rsc.org

Furthermore, lanthanide ions like terbium(III) and europium(III) can be incorporated with H₃NTB to create MOFs with interesting luminescent properties for applications such as white light-emitting diodes (WLEDs). researchgate.net

Zinc(II) ions readily coordinate with this compound to form a variety of coordination polymers with interesting structural features and properties. cd-bioparticles.netresearchgate.net The synthesis of these Zn-MOFs is often carried out using solvothermal or hydrothermal methods. researchgate.netbrieflands.com For example, the reaction of zinc nitrate (B79036) with H₃NTB and 1,10-phenanthroline in a solvent mixture under hydrothermal conditions yields a 2D coordination polymer. researchgate.net

The resulting Zn-MOFs can exhibit significant photoluminescent properties, which are often influenced by the framework's structure and the presence of co-ligands. researchgate.net These materials are considered promising for applications in chemical sensors and light-emitting diodes. researchgate.netijeast.com The porosity of Zn-MOFs derived from H₃NTB also makes them candidates for gas storage and separation applications.

A specific example is a zinc(II) MOF with a novel topology formed from the reaction of H₃NTB and 4,4'-bipyridine, which features binuclear Zn₂(COO)₄ paddle-wheel clusters. cd-bioparticles.net

Table 1: Selected Zinc-Based MOFs with this compound

| Compound | Co-ligand | Synthesis Method | Key Structural Feature |

| [Zn(μ₂-HTCA)(Phen)]n | 1,10-phenanthroline | Hydrothermal | 2D layer structure |

| [Zn₃(C₂₁H₁₂NO₆)₂(C₁₀H₈N₂)₁.₅(C₃H₇NO)₂]n | 4,4'-bipyridine | Solvothermal | Novel (3,3,6)-connected 3-nodal net |

Data sourced from references cd-bioparticles.netresearchgate.net

Cerium-based metal-organic frameworks (Ce-MOFs) utilizing this compound as a linker have been synthesized via hydrothermal and solvothermal methods. researchgate.net These materials are of interest due to the potential for cerium to exist in both +3 and +4 oxidation states, which can impart unique catalytic and electronic properties. nih.gov

A Ce-MOF synthesized through a hydrothermal method, using cerium nitrate and H₃NTB in a DMF/H₂O/HCl solvent system, was characterized by various techniques including XRD, FT-IR, and XPS. researchgate.net This Ce-MOF demonstrated Fenton-like properties and catalytic activity in oxidation reactions. researchgate.net The synthesis conditions, such as the choice of cerium precursor and the presence of modulators like dimethylamine, can significantly influence the resulting framework structure and surface area. nih.gov For instance, the use of different linkers like fumaric acid, terephthalic acid, and trimesic acid with cerium has been shown to affect the particle size, surface area, and crystallinity of the resulting Ce-MOFs. nih.gov

Zirconium-based MOFs (Zr-MOFs) are known for their exceptional chemical and thermal stability. chemistryviews.org The synthesis of Zr-MOFs with this compound has been explored for various applications. For the first time, a Zr-MOF was synthesized using Zr(IV) as the metal ion and H₃NTB as the ligand for use in an electrochemiluminescence biosensor. nih.gov

A significant development in this area is the synthesis of zeolitic metal-organic frameworks (ZMOFs) using zirconium and H₃NTB. chemistryviews.org Creating Zr-ZMOFs is challenging because the typical high connectivity of zirconium clusters does not align with the tetrahedral connectivity required for zeolite topologies. chemistryviews.org However, researchers have successfully synthesized a Zr-ZMOF, named NNM-5, by using a combination of the tritopic linker H₃NTB and a ditopic linker. chemistryviews.org This was achieved through a solvothermal reaction of ZrCl₄ and H₃NTB in the presence of formic and hydrochloric acids. chemistryviews.org The resulting material, with the formula [Zr₆O₄(OH)₄]₃(NTB)₂(formate)₂₄(H₂O)₁₂·6Cl·(solv)ₓ, is the first example of a zeolite sodalite (SOD) topology constructed with mixed carboxylate linkers. chemistryviews.org

The synthesis of Zr-MOFs can be influenced by modulators, and various synthetic conditions have been explored to obtain phase-pure materials. acs.orguniten.edu.myresearchgate.net

A novel heterometallic coordination polymer containing both cadmium(II) and calcium(II) ions with this compound has been successfully synthesized via a solvothermal reaction. scispace.comresearchgate.net The resulting compound, with the formula [Cd₂Ca(TCA)₂(DMA)₂(H₂O)₃]n·2n(DMA) (where TCA is the deprotonated form of H₃NTB and DMA is N,N'-dimethylacetamide), features a three-dimensional framework. scispace.comresearchgate.net

The structure is built upon heterometallic trinuclear clusters of [Cd₂Ca(COO)₄] as secondary building units. scispace.comresearchgate.net In this cluster, one calcium ion and two cadmium ions are connected by four carboxylate groups. scispace.com These trinuclear units are then linked by the TCA³⁻ ligands to form the 3D skeleton, which exhibits a (3, 6)-connected topological net. scispace.comresearchgate.net The Cd-O bond distances range from 2.226(8) to 2.449(5) Å, and the Ca-O distances vary from 2.278(4) to 2.584(10) Å. scispace.com This heterometallic compound also exhibits strong luminescence in the solid state at room temperature. scispace.com

Cobalt and Manganese Coordination Polymers

The synthesis of coordination polymers involving this compound with cobalt (Co) and manganese (Mn) has led to the development of novel materials with interesting structural and functional properties. researchgate.netpku.edu.cn

Hydrothermal synthesis using this compound (H₃TCA) and 1,10-phenanthroline monohydrate (Phen) with different transition metal salts has yielded coordination polymers with the formulas [Mn(μ2-HTCA)(Phen)(H₂O)]n and other similar structures with different metal centers. researchgate.net These compounds have been characterized by various analytical techniques, including elemental analysis, IR spectra, powder and single-crystal X-ray diffraction, and thermogravimetric analysis. researchgate.net The resulting coordination polymers often exhibit one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. researchgate.netresearchgate.net

In one instance, a manganese(II)-based coordination polymer was synthesized and its potential therapeutic activity was investigated. scispace.com Another study reported the formation of two new Co(II)-cluster-based coordination polymers through a one-pot solvothermal reaction of Co(NO₃)₂·6H₂O with H₃NTB. researchgate.net These cobalt-based MOFs have shown potential applications as chemical sensors and in fabricating materials with excellent water stability and fluorescence properties. researchgate.net A series of cobalt(II) coordination polymers have also been synthesized where the ligand conformation was regulated by in situ oxidative dehydrogenation. rsc.org

The luminescent properties of these coordination polymers are a key area of investigation. For a series of complexes including a manganese-based polymer, the fluorescence intensity was found to follow the order of the zinc-based polymer being the highest, followed by the free H₃TCA ligand, the cadmium-based polymer, and finally the manganese-based polymer. researchgate.net

Table 1: Examples of Cobalt and Manganese Coordination Polymers with this compound

| Compound Formula | Metal Ion | Key Structural Features | Reference |

| [Mn(μ2-HTCA)(Phen)(H₂O)]n | Mn(II) | 1D chain structure | researchgate.net |

| [Co₃(NTB)₂] | Co(II) | Cluster-based coordination polymer | researchgate.net |

| {[Co(L1)₂(H₂O)₂]·4H₂O·2DMF}n | Co(II) | 4⁴-sql coordination layer structure | rsc.org |

Stability and Robustness of this compound-Derived Frameworks

The stability of MOFs derived from this compound is a critical factor for their practical applications. scispace.comrsc.org These frameworks generally exhibit notable thermal and chemical stability. scispace.comrsc.orglookchem.com

Thermal Stability Profiles

Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of these materials. acs.org MOFs based on this compound typically show high thermal stability, with decomposition temperatures often exceeding 300°C.

For instance, a series of microporous lanthanide-based MOFs (Ln-MOFs) synthesized with H₃NTB demonstrated remarkable stability. rsc.org TGA results for these Ln-MOFs showed that the guest-free frameworks are thermally stable up to 500°C. rsc.org Similarly, a heterometallic coordination polymer, [Cd₂Ca(TCA)₂(DMA)₂(H₂O)₃]n·2n(DMA), was also characterized by thermogravimetric analysis to determine its thermal stability. scispace.com Another example is a heterostructure of 4,4′,4′′-nitrilotribenzoic acid and graphitic carbon nitride (BCN-NBA-3), which showed a high endothermic peak at 695°C, indicating strong thermal stability. acs.org The initial mass loss observed at lower temperatures is typically attributed to the release of adsorbed water molecules and other solvents. acs.org

Chemical Stability in Diverse Environments

The chemical stability of this compound-derived frameworks allows them to be used in various chemical environments, including aqueous solutions. scispace.comresearchgate.net The robustness of these frameworks is often attributed to the strong coordination bonds between the metal ions and the carboxylate groups of the ligand. cd-bioparticles.net

For example, two cadmium-based MOFs synthesized with H₃NTB and 4,4'-bis(imidazolyl)biphenyl demonstrated good chemical stability in water, which is crucial for their application as sensors for ions like Fe³⁺ and CrO₄²⁻. researchgate.net The stability of these frameworks in different solvents has been confirmed by powder X-ray diffraction (PXRD) analysis, which showed that the crystalline structure is maintained after immersion in various solvents for extended periods. researchgate.net Furthermore, a series of lanthanide MOFs have been shown to be resistant to both acidic and basic conditions, as verified by PXRD and thermogravimetric analyses. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen-Bonded Supramolecular Networks with 4,4',4''-Nitrilotribenzoic Acid

Hydrogen bonding is a predominant force in the supramolecular assembly of this compound, leading to the formation of extensive networks. Research has shown that this molecule can self-assemble into two different polymorphs, a process driven by intermolecular hydrogen-bonding interactions cd-bioparticles.net. These networks are crucial in dictating the structural and functional properties of the resulting materials. A significant outcome of these hydrogen-bonded networks is the induction of highly efficient blue room-temperature phosphorescence (RTP) from the this compound molecules. This phenomenon is attributed to the suppression of molecular vibrations by the rigid hydrogen-bonded framework, which in turn minimizes non-radiative decay pathways for the triplet excitons st-andrews.ac.ukchinesechemsoc.org.

The three carboxylic acid moieties on the this compound molecule are the primary drivers of its hydrogen-bonding behavior. Each carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual functionality allows for the formation of robust and directional intermolecular connections.

Carboxylic acids commonly form well-defined hydrogen-bonding patterns known as supramolecular synthons. The most prevalent of these is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds in a cyclic arrangement. While specific crystallographic data for this compound's hydrogen bond lengths and angles are not extensively detailed in the provided search results, the behavior of similar aromatic carboxylic acids suggests the formation of such strong, directional, and planar hydrogen-bonding motifs. These interactions are fundamental to the formation of one, two, or three-dimensional supramolecular assemblies. The strength and directionality of these hydrogen bonds provided by the carboxylic acid groups are key to creating the rigid networks that can effectively restrict molecular motion and thereby influence the material's properties.

The supramolecular assembly of this compound, and consequently its material properties, are profoundly influenced by the surrounding host matrix. The interaction between the guest molecule (this compound) and the host matrix, primarily through hydrogen bonding, can "turn on" and modulate properties like room-temperature phosphorescence.

Embedding this compound into various hydrogen-bonding host matrices has been shown to activate and enhance its RTP. The rigidity of the environment provided by the host matrix, through extensive hydrogen bonding with the carboxylic acid groups of the guest, is crucial for suppressing non-radiative decay of the triplet excited state. The choice of the host matrix has a significant impact on the phosphorescence quantum yield and lifetime. For instance, in a polyvinyl alcohol (PVA) matrix, this compound exhibits a high phosphorescence quantum yield of 52% and a lifetime of 275 ms st-andrews.ac.uk. The effect of different host matrices on the RTP of this compound is detailed in the table below.

| Host Matrix | Phosphorescence Quantum Yield (ΦPh) | Phosphorescence Lifetime (τPh) | Key Observations |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | 52% | 275 ms | High efficiency blue RTP observed in doped films. |

| Boric Acid | - | - | RTP is turned on, with a 14-fold enhancement in quantum yield after heat treatment beyond the dehydration temperature. |

| Granulated Sugar | - | - | Blue RTP similar to that in PVA was observed. |

| Gelatin | - | - | Blue RTP similar to that in PVA was observed. |

| Paper | - | - | Blue RTP similar to that in PVA was observed. |

Self-Assembly Mechanisms of this compound Molecules

The self-assembly of this compound is a spontaneous process driven by the formation of intermolecular hydrogen bonds between the carboxylic acid groups. This process leads to the organization of individual molecules into larger, well-ordered supramolecular structures. The C3 symmetry of the molecule plays a significant role in guiding this assembly, allowing for the formation of extended, often porous, networks.

The primary mechanism involves the recognition and binding between the carboxylic acid moieties to form stable hydrogen-bonded synthons, such as the aforementioned carboxylic acid dimers. These initial interactions then propagate, leading to the growth of larger assemblies. The specific nature of the resulting supramolecular structure, such as the formation of different polymorphs, can be influenced by factors like the solvent used for crystallization and the temperature cd-bioparticles.net. In the absence of a host matrix or coordinating metal ions, the self-assembly is solely directed by the hydrogen-bonding capabilities of the molecule itself.

Intermolecular Interactions and Their Impact on Material Properties

The intermolecular interactions within the supramolecular assemblies of this compound have a direct and significant impact on the bulk properties of the material. The most prominently studied of these is the effect on the material's photoluminescent behavior.

The formation of rigid hydrogen-bonded networks is directly responsible for the observed high-efficiency room-temperature phosphorescence st-andrews.ac.ukchinesechemsoc.org. By restricting intramolecular vibrations and rotations, these non-covalent interactions minimize the pathways for non-radiative energy loss, allowing for the radiative decay from the triplet excited state to become a more dominant process. This results in a significant increase in both the phosphorescence quantum yield and the lifetime of the excited state.

Beyond the optical properties, these intermolecular forces are also expected to influence other material characteristics. For instance, the extensive hydrogen bonding contributes to the thermal stability of the resulting supramolecular structures. The energy required to disrupt these networks of hydrogen bonds would lead to higher decomposition temperatures compared to the individual, non-interacting molecules. Furthermore, the solubility of this compound is also governed by these interactions. While it is soluble in polar organic solvents that can disrupt the intermolecular hydrogen bonds and solvate the carboxylic acid groups, its solubility in nonpolar solvents is limited due to the strong self-association through hydrogen bonding.

Catalytic Applications of 4,4 ,4 Nitrilotribenzoic Acid Based Materials

Heterogeneous Catalysis in Metal-Organic Frameworks

Metal-organic frameworks constructed using 4,4',4''-nitrilotribenzoic acid as an organic linker are a prominent class of heterogeneous catalysts. rsc.orgprinceton.edu The inherent porosity, high surface area, and tunable nature of these crystalline materials make them exceptional candidates for catalytic applications. researchgate.netnih.gov The H₃NTB ligand's tripodal nature facilitates the formation of robust, three-dimensional frameworks with permanent porosity upon coordination with metal ions or clusters. rsc.orgresearchgate.net This structural integrity ensures that the catalytic sites within the pores are accessible to substrates while allowing for the easy separation and recycling of the catalyst from the reaction mixture. researchgate.net

Acid-Base Bifunctional Catalysis

A significant advantage of using this compound in catalysis is the ability to create materials with both acidic and basic functionalities within a single framework. researchgate.netrsc.org In H₃NTB-based MOFs, the metal centers or clusters typically serve as Lewis acid sites, while the nitrogen atom of the central triphenylamine (B166846) group of the H₃NTB ligand acts as a Lewis base. researchgate.netrsc.orgresearchgate.net This integration of opposing catalytic sites into one material makes them highly efficient for a range of chemical transformations, particularly cascade or cooperative reactions. researchgate.netrsc.org

The presence of both Lewis acidic lanthanide ions and basic triphenylamine groups in a series of Ln-MOFs (denoted 1-Ln) renders them effective acid-base bifunctional catalysts. rsc.org This dual functionality allows them to catalyze complex, multi-step reactions in a single pot, which would otherwise require sequential addition of catalysts and intermediate purification steps. researchgate.netresearchgate.net

The conversion of carbon dioxide, a primary greenhouse gas, into valuable chemicals is a key goal in green chemistry. researchgate.netrsc.org H₃NTB-based MOFs have shown excellent catalytic performance in the cycloaddition of CO₂ with epoxides to produce cyclic carbonates, which are important industrial chemicals. rsc.orgresearchgate.netmdpi.com This reaction is effectively promoted by the acid-base bifunctional nature of the MOFs. rsc.org

The proposed mechanism involves the Lewis acid sites (metal centers) activating the epoxide, while the Lewis basic sites on the ligand framework facilitate the reaction with CO₂. rsc.orgmdpi.comencyclopedia.pub A study on a family of isostructural Ln-MOFs (1-Ln, where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) demonstrated their efficiency in catalyzing the cycloaddition of CO₂ and epichlorohydrin. rsc.org The catalytic activity was found to be strongly dependent on the Lewis acidity of the lanthanide ion, with the 1-Tb and 1-Yb MOFs exhibiting the highest yields. researchgate.netrsc.org

Table 1: Catalytic Performance of 1-Ln MOFs in the Cycloaddition of Epichlorohydrin with CO₂

| Catalyst | Metal Ion | Yield (%) |

|---|---|---|

| 1-Sm | Sm³⁺ | 85 |

| 1-Eu | Eu³⁺ | 89 |

| 1-Gd | Gd³⁺ | 91 |

| 1-Tb | Tb³⁺ | 98 |

| 1-Dy | Dy³⁺ | 93 |

| 1-Ho | Ho³⁺ | 92 |

| 1-Er | Er³⁺ | 91 |

| 1-Yb | Yb³⁺ | 96 |

Reaction conditions: 100 °C, 1.0 MPa CO₂, 12 h, tetrabutylammonium (B224687) bromide (TBAB) as co-catalyst. Data sourced from a 2022 study on robust acid-base Ln-MOFs. rsc.org

The synergistic acid-base properties of H₃NTB-based MOFs are also well-suited for one-pot cascade reactions, such as the deacetalization-Knoevenagel condensation. researchgate.netrsc.org This reaction involves an acid-catalyzed deacetalization step followed by a base-catalyzed Knoevenagel condensation to form a C-C bond. rsc.orgnih.gov In H₃NTB-based Ln-MOFs, the lanthanide ions act as Lewis acid sites to catalyze the first step (e.g., conversion of benzaldehyde (B42025) dimethylacetal to benzaldehyde), and the triphenylamine groups serve as weak Lewis bases to promote the subsequent condensation with an active methylene (B1212753) compound like malononitrile. researchgate.netrsc.org

The efficiency of this cascade reaction is also influenced by the nature of the metal center. Systematic studies revealed that among the 1-Ln series, 1-Tb and 1-Yb were the most active catalysts for the reaction between benzaldehyde dimethylacetal and malononitrile, again highlighting the crucial role of the Lewis acidic metal sites. researchgate.netrsc.org This demonstrates the potential of these MOFs as powerful platforms for heterogeneous catalysis in complex organic syntheses. researchgate.netrsc.org

Table 2: Performance of 1-Tb and 1-Yb in the Cascade Deacetalization-Knoevenagel Reaction

| Catalyst | Conversion of Benzaldehyde Dimethylacetal (%) | Yield of Benzylidene Malononitrile (%) |

|---|---|---|

| 1-Tb | 99 | 97 |

| 1-Yb | 99 | 98 |

Reaction conditions: 80 °C, 12 h, solvent-free. Data sourced from a 2022 study on robust acid-base Ln-MOFs. rsc.org

Photocatalysis and Energy Conversion

The triphenylamine core of the this compound ligand is an effective photosensitizer, making its derivative materials highly suitable for applications in photocatalysis and energy conversion. usf.edunih.gov The triphenylamine moiety can absorb light and initiate a photoinduced electron transfer, generating active intermediates for various chemical reactions. usf.edunih.gov This property has been harnessed in MOFs and other composite materials to drive photocatalytic processes. usf.eduacs.orgresearchgate.net

A significant application of H₃NTB-based materials is in photocatalytic hydrogen (H₂) evolution from water, a promising strategy for converting solar energy into clean fuel. acs.orgacs.orgresearchgate.net Researchers have developed heterostructures by grafting H₃NTB (also abbreviated as NBA) onto boron-doped graphitic carbon nitride (BCN). acs.orgresearchgate.net These BCN-NBA composites function as highly efficient, metal-free photocatalysts for H₂ production under visible light. acs.orgresearchgate.netacs.org

The grafting of the H₃NTB donor molecule onto the BCN surface creates a type II heterojunction. acs.orgresearchgate.net This structure enhances visible light absorption and promotes the spatial separation of photogenerated electron-hole pairs, which is crucial for efficient photocatalysis. acs.orgacs.org The optimal composite, BCN-NBA-3, showed a dramatically enhanced H₂ production rate compared to the parent materials, pristine carbon nitride (CN) and BCN. acs.orgresearchgate.net The catalyst also demonstrated excellent stability over multiple cycles. acs.orgacs.org

Table 3: Photocatalytic H₂ Evolution Rates for Different Catalysts

| Photocatalyst | H₂ Production Rate (μmol h⁻¹) | Relative Enhancement vs. CN |

|---|---|---|

| CN | 10.67 | 1.0 |

| BCN | 30.63 | 2.87 |

| BCN-NBA-3 | 208.67 | 19.56 |

Reaction conditions: Visible light (λ ≥ 420 nm), 1% Pt as cocatalyst. Data sourced from a 2024 study on BCN-NBA heterostructures. acs.orgacs.org

The photocatalytic activity of H₃NTB-based materials is rooted in photoinduced electron transfer (PET) processes. usf.edunih.gov In photocatalytic systems, the triphenylamine unit within the material's structure acts as a photoredox catalyst. princeton.edu Upon light absorption, the triphenylamine moiety is excited to a state with strong reductive potential. nih.gov From this excited state, it can transfer an electron to an acceptor molecule, initiating a chemical transformation. usf.edunih.gov

In the case of the BCN-NBA heterostructures used for hydrogen evolution, visible light excitation causes electrons to be transferred from the H₃NTB moiety to the conduction band of the BCN. acs.org This efficient charge transfer and separation across the type II heterojunction minimizes the recombination of electron-hole pairs. acs.orgresearchgate.net The electrons on the BCN then reduce protons to generate hydrogen gas, while the holes are scavenged by a sacrificial electron donor, completing the photocatalytic cycle. acs.org Similarly, in MOFs designed for photoredox organocatalysis, the triphenylamine group initiates the PET, creating an active intermediate for reactions like α-alkylation, while other functional groups within the framework provide stereoselectivity. usf.edunih.gov

Asymmetric Catalysis in Chiral Metal-Organic Frameworks

Chiral metal-organic frameworks (MOFs) represent a promising class of heterogeneous catalysts due to their tunable, porous structures. acs.orgnih.gov The incorporation of this compound and its derivatives into these frameworks can create platforms for complex chemical transformations. While MOFs like Ho-TCA and MOF-150, which are assembled from this compound, have been used in control experiments to highlight the necessity of specific catalytic moieties, the principles of integrating photosensitizers and organocatalysts are central to designing advanced catalytic systems. acs.orgnih.gov

A significant challenge in organic synthesis is the direct intermolecular asymmetric α-alkylation of aldehydes. nih.gov Photoactive chiral MOFs have emerged as a solution, enabling this transformation in a heterogeneous manner. acs.orgnih.gov In a key study, two enantiomeric MOFs, designated Zn-PYI1 and Zn-PYI2, were developed. These frameworks successfully catalyze the asymmetric α-alkylation of various aliphatic aldehydes under light irradiation. acs.orgnih.gov The reaction mechanism is initiated by a photoinduced electron transfer process. The triphenylamine-based photosensitizer moiety within the MOF is excited by light, creating a strongly reductive state that activates the substrate for the alkylation reaction. acs.orgnih.gov The inherent chirality of the MOF, provided by specific organocatalytic linkers, then directs the stereoselectivity of the reaction, leading to high enantiomeric excess of the product. acs.orgnih.gov

The successful execution of light-driven asymmetric catalysis hinges on the effective integration of both a photosensitizer and a chiral organocatalyst into a single, stable framework. acs.orgnih.gov Research has demonstrated that simply mixing separate MOFs containing the individual components does not yield the same level of enantioselection. acs.orgnih.gov The superior performance of the integrated system is attributed to the fixed, well-defined, and repeating structure of the MOF, which ensures close proximity and optimal orientation of the catalytic and photosensitizing units. acs.orgnih.gov

In the design of such MOFs, a stereoselective organocatalyst, such as L- or D-pyrrolidin-2-ylimidazole (PYI), is incorporated alongside a triphenylamine-based photoredox group. acs.orgnih.gov Control experiments utilizing lanthanide-based MOFs assembled from this compound (Ho-TCA and MOF-150) as catalysts confirmed that both the photosensitizer and the chiral organocatalyst are essential for the light-driven α-alkylation reactions to proceed with high stereoselectivity. acs.orgnih.gov This cooperative catalysis within a single MOF structure provides a versatile platform for developing new tandem catalysts. acs.orgnih.gov

| Catalyst System | Role of this compound-based MOF | Key Finding |

| Zn-PYI1 / Zn-PYI2 | Serves as a structural analogue in control experiments (Ho-TCA, MOF-150). acs.orgnih.gov | Demonstrates the necessity of both an integrated photosensitizer and a chiral organocatalyst for high stereoselectivity. acs.orgnih.gov |

| Integrated Photoredox MOF | The triphenylamine core of the ligand acts as a photosensitizer. acs.orgprinceton.edu | The integration of photocatalyst and asymmetric organocatalyst into a single MOF leads to superior enantioselection compared to a simple mixture of components. acs.orgnih.gov |

MOFzymes: Enzyme-Mimetic Catalysis

Metal-organic frameworks that mimic the function of natural enzymes, termed "MOFzymes," are a burgeoning area of research. rsc.org MOFs constructed with this compound as the organic linker have shown significant potential in this domain, particularly in mimicking the activity of peroxidase. rsc.orgresearchgate.net

A cerium-based MOF, denoted AU-1, synthesized using this compound (H₃NTB) and cerium clusters, exhibits notable peroxidase-like activity. rsc.orgresearchgate.net Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide. The Ce-MOF was shown to catalyze the oxidation of colorimetric substrates like o-phenylenediamine (B120857) (OPDA) and 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of H₂O₂. nih.gov This intrinsic enzymatic activity is attributed to the cerium clusters within the framework. rsc.orgresearchgate.net This catalytic property is not only useful for chemical reactions but also forms the basis for its biological applications. rsc.orgbiosynth.com

The peroxidase-like activity of the cerium-based MOF (AU-1) is directly linked to its potent antifungal properties. rsc.org The main mechanism of antifungal action is believed to be the generation of reactive oxygen species (ROS), a common feature of metal-containing antimicrobial agents. preprints.org The MOFzyme was tested against a range of fungi, including human pathogens isolated from a hospital environment, and demonstrated high inhibition efficiency. rsc.org

The biological activity of the Ce-MOF is multifaceted, also showing antioxidant, catalase, and superoxide (B77818) dismutase-like activities. rsc.org This multi-enzyme-like character allows it to effectively disrupt fungal cells. Microscopic imaging revealed that the Ce-MOF caused significant damage to the fungal structure, including extensive deformation of conidiophores, vesicles, and phialides. rsc.org This leads to substantial growth inhibition, highlighting the potential of these materials as effective antifungal agents. rsc.orgpreprints.org

| Fungal Species | Inhibition Efficiency (CFU Method) | Growth Inhibition (Dry Mass Method) |

| Aspergillus flavus | 93.3% - 99.3% | 7.55% - 77.41% |

| Aspergillus niger | 93.3% - 99.3% | 7.55% - 77.41% |

| Aspergillus terreus | 93.3% - 99.3% | 7.55% - 77.41% |

| Candida albicans | 93.3% - 99.3% | 7.55% - 77.41% |

| Rhodotorula glutinis | 93.3% - 99.3% | 7.55% - 77.41% |

Sensing and Detection Applications

Luminescent Sensing Platforms

Metal-organic frameworks constructed using 4,4',4''-Nitrilotribenzoic acid as an organic linker frequently display luminescent properties. cd-bioparticles.net These luminescent MOFs (LMOFs) serve as highly effective sensing platforms. The porous nature of MOFs allows target analyte molecules to enter the framework, where they can interact with the luminescent centers, leading to a detectable change in light emission, often through a process known as fluorescence quenching. researchgate.netresearchgate.net

LMOFs derived from this compound have demonstrated exceptional capabilities in detecting nitroaromatic molecules, which are common components of industrial pollutants and explosives.

A metal-organic framework nanoflower, designated CJLU-1, was synthesized using this compound and zirconium. rsc.org This material was developed for the highly sensitive and rapid sensing of nitroaromatic compounds. rsc.org The structure of CJLU-1 features a 2D layered porous architecture that is assembled into an ordered nanoflower shape from ultrathin nanosheets. rsc.org This morphology provides highly accessible active sites, allowing for full contact with target analytes. rsc.org The sensor showed superior performance in detecting 2,4,6-trinitrophenol (PA), with a high detection limit of 0.362 μM (approximately 83 ppb) and a fast response time of within seconds. rsc.org

Similarly, a Zinc-based MOF, [Zn(HNTB)(phen)]n, was synthesized and shown to be a dual-responsive fluorescent sensor for nitrobenzene (NB) and Fe3+ ions. bohrium.com It exhibited high selectivity and stability, with its sensing capability attributed to an excellent fluorescent quenching efficiency. bohrium.com Another study detailed a Cobalt-based MOF, Co[(NTB)bpy], which also functions as a fluorescent sensor for nitroaromatics. It was capable of detecting Trinitrophenol, 2,4-dinitrophenol, and 2-amino-4-nitrotoluene. researchgate.net

| Sensor Material | Target Analyte | Detection Limit | Reference |

|---|---|---|---|

| CJLU-1 (Zr-MOF) | 2,4,6-trinitrophenol (PA) | 0.362 μM | rsc.org |

| [Zn(HNTB)(phen)]n (Zn-MOF) | Nitrobenzene (NB) | Not Specified | bohrium.com |

| Co[(NTB)bpy] (Co-MOF) | Trinitrophenol | 9.00 x 10-5 M | researchgate.net |

| Co[(NTB)bpy] (Co-MOF) | 2,4-dinitrophenol | 5.40 x 10-5 M | researchgate.net |

Beyond environmental pollutants, these luminescent platforms are also effective in biomedical applications, such as the detection of disease biomarkers. Methylmalonic acid (MMA) is a key biomarker for diagnosing Vitamin B12 deficiency and the inborn error of metabolism known as methylmalonic acidemia. nih.govmdpi.combiocrates.com

Researchers have synthesized three different Cobalt-based MOFs using this compound that can all function as highly selective and sensitive fluorescent sensors for MMA. researchgate.net The detection mechanism for these sensors is based on fluorescence quenching. researchgate.net These MOF-based sensors are noted for their low detection limits, reusability, and strong anti-interference performance, making them promising for the practical detection of MMA. researchgate.net Their successful application in detecting MMA in urine samples highlights their potential as candidates for the development of clinical diagnostic tools. researchgate.net

| Sensor Material | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Co-MOFs (Three types) | Methylmalonic acid (MMA) | Fluorescence Quenching | researchgate.net |

Luminescence quenching is a process that inhibits the emission of photons from a fluorescent molecule, or fluorophore. ossila.com This can occur through various non-radiative pathways where the excited state energy is lost without the emission of light. ossila.com Common mechanisms include Förster Resonance Energy Transfer (FRET), where energy is transferred non-radiatively via dipole-dipole interactions, and Dexter Electron Transfer (DET), which involves the direct exchange of electrons between molecules in close proximity. ossila.com

In the context of MOFs based on this compound, the quenching observed upon detection of analytes like nitroaromatics is often attributed to electron transfer processes. The electron-rich triphenylamine (B166846) core of the ligand can donate an electron to the electron-deficient nitroaromatic analyte. This photo-induced electron transfer (PET) is a primary cause of the luminescence quenching response. nih.gov The quenching of fluorescence in Co-MOFs by the biomarker methylmalonic acid also proceeds via a fluorescence quenching mechanism. researchgate.net Additionally, the intense fluorescence emission observed in some materials is caused by the interband recombination of electron and hole pairs, and quenching can occur when analytes interfere with this process. acs.org

Mixed-Matrix Membranes for Vapor Sensing

Mixed-matrix membranes (MMMs) are fabricated by incorporating inorganic filler materials into a polymer matrix, combining the advantages of both components to improve performance in applications like gas separation and sensing. nih.govrsc.org

Building on the sensing capabilities of the CJLU-1 nanoflower, a novel sensing platform was created by incorporating the Zr-MOF into a cellulose (B213188) acetate (B1210297) polymer. rsc.org This hybridization resulted in the formation of CJLU-1 mixed-matrix membranes (MMMs). rsc.org These membranes were found to exhibit desirable vapor sensing capabilities toward nitroaromatic molecules. rsc.org The development of such MOF-based MMMs provides a sensing platform with superior mechanical strength, flexibility, and sensitivity, making them suitable for practical chemical sensing applications. rsc.org

Optical Absorbance and Electrochromic Properties

Materials that can change their color in response to an electrical stimulus are known as electrochromic materials. Six novel electrochromic materials, named NTBAs (a-f), were designed using 4,4′,4′′-nitrilotribenzoates. lookchem.com These materials feature a donor-acceptor structure, combining the triphenylamine core as an anodically electrochromic unit with cathodically electrochromic benzoates. lookchem.com This design achieves multi-electrochromism and electrofluorochromism, where both the color and fluorescence of the material can be controlled by an applied voltage. lookchem.com In solution, these NTBA materials exhibit a strong blue emission. lookchem.com

Furthermore, 4,4′,4″-nitrilotribenzoic acid (NBA) has been shown to enhance the optical properties of other materials. When NBA is grafted onto boron-doped graphitic carbon nitride (BCN), the resulting composite shows a significant increase in absorption intensity in the visible light range. acs.org This modification dramatically promotes the material's optical absorption performance and enhances the efficiency of solar light utilization. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For materials derived from 4,4',4''-nitrilotribenzoic acid, DFT studies have been crucial in elucidating their electronic properties and predicting their behavior in various applications.

Researchers have employed DFT to study the electronic structure of metal-organic frameworks (MOFs) incorporating NTBA. For instance, a detailed study on cobalt-based MOFs synthesized with 4,4',4''-nitrilotrisbenzoic acid revealed that strong π-conjugation between the central cobalt ion and the adjacent aromatic rings of the ligand is a key factor for high electrocatalytic performance in water oxidation. researchgate.net This insight into the structure-performance relationship is vital for designing more efficient electrocatalysts. researchgate.net

In another application, DFT calculations were used to analyze heterostructures formed by grafting NTBA onto boron-doped graphitic carbon nitride (BCN). acs.orgresearchgate.net These studies demonstrated that this modification alters the electronic structure of the carbon nitride, enhancing its ability to absorb visible light and promoting the separation of photoinduced charge carriers. acs.org This leads to significantly boosted photocatalytic activity for hydrogen evolution. acs.orgresearchgate.net The calculations showed that boron doping facilitates water adsorption and drives interatomic electron transfer, which is crucial for the water-splitting reaction. researchgate.net The electronic band structures of these composite materials, determined through a combination of DFT and experimental XPS data, confirm the formation of a type-II heterojunction that improves charge separation. acs.org

DFT is also utilized to understand the fundamental interactions at interfaces. For example, in the study of host-guest networks, DFT helps in understanding the charge transfer and modifications of orbital states when molecules are confined within a network of NTBA on a metal surface. dpg-verhandlungen.de

Table 1: Selected DFT Findings on NTBA-Based Materials

| Material System | Key DFT Finding | Predicted Impact |

| Cobalt-MOF with NTBA ligand | Strong π-conjugation between Co ion and aromatic rings. researchgate.net | Enhanced electrocatalytic performance for water oxidation. researchgate.net |

| NTBA-grafted B-doped carbon nitride (BCN-NBA) | Formation of a type-II heterojunction. acs.orgresearchgate.net | Improved visible light absorption and charge separation. acs.org |

| BCN-NBA | Boron doping facilitates H₂O adsorption and electron transfer. researchgate.net | Increased photocatalytic hydrogen evolution. researchgate.net |

Molecular Dynamics Simulations of Framework Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the dynamic behavior of complex systems, such as the flexible frameworks of MOFs derived from this compound.

MD simulations have been instrumental in understanding the conformational changes and stability of these frameworks. The unique structure of the NTBA ligand, which combines rigid benzoic acid units with a flexible triphenylamine (B166846) core, can lead to dynamic framework responses to external stimuli. cd-bioparticles.net MD simulations can model these dynamic adjustments, which are crucial for applications like controlled drug release, where the framework might change conformation in response to pH or temperature. cd-bioparticles.net

In the field of perovskite solar cells, MD simulations have been used to investigate the interface between the perovskite layer and a self-assembled monolayer (SAM) hole transport layer co-assembled from Me-4PACz and NTBA. researchgate.net These simulations provide a molecular-level picture of how the different molecules arrange at the interface, revealing that the NTBA molecules improve the interfacial characteristics. researchgate.net This improved understanding of the heterojunction structure helps explain the enhanced efficiency and stability of the solar cell devices. researchgate.net

Furthermore, ab initio molecular dynamics (AIMD) has been employed to study the competitive adsorption of mixed gases within MOF pores. nih.gov AIMD simulations can capture spontaneous reactions between gas molecules and the MOF framework, providing insights that go beyond static calculations. nih.gov This is particularly important for predicting how NTBA-based MOFs will perform in complex, real-world environments with multiple gas species present. nih.gov The ability to simulate these dynamically evolving trajectories is key to understanding separation mechanisms and material stability under operational conditions. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for NTBA-Based Systems

| System | Simulation Type | Key Insight | Relevance |

| NTBA-based MOFs | Classical MD | Modeling of framework flexibility and conformational changes. cd-bioparticles.net | Understanding stimuli-responsive behavior for drug delivery. cd-bioparticles.net |

| Perovskite/NTBA-hybrid SAM Interface | Classical MD | Visualization of molecular arrangement and interfacial interactions. researchgate.net | Explaining improved performance in perovskite solar cells. researchgate.net |

| Gas Adsorption in MOFs | Ab initio MD (AIMD) | Simulation of spontaneous reactions and competitive adsorption in mixed-gas environments. nih.gov | Predicting material performance and stability for gas separation. nih.gov |

Prediction of Adsorption and Catalytic Mechanisms

Computational methods are increasingly used to predict the mechanisms of adsorption and catalysis, guiding experimental work and accelerating the discovery of new functional materials. For systems based on this compound, these predictions are vital for applications in gas storage, separation, and catalysis.

Molecular simulations have been used to evaluate the potential of NTBA-based coordination polymers for hydrogen storage. researchgate.net By calculating the interaction energies and preferred binding sites, these simulations can predict the hydrogen uptake capacity of a given framework, helping to screen potential materials before their synthesis. Theoretical investigations are also applied to understand methane (B114726) adsorption in large-pore MOFs, which is critical for energy storage applications. nih.gov

In catalysis, computational studies can elucidate complex reaction pathways. For organocatalytic reactions, computational methods have proven powerful in distinguishing between proposed mechanisms and predicting stereoselectivity. nih.gov While the de novo prediction of a catalyst for any given reaction remains a challenge, these techniques are invaluable for optimizing known catalysts. nih.govbris.ac.uk For NTBA-based catalytic MOFs, theoretical simulations can help to propose mechanisms for reactions occurring within the pores. For example, in a tandem deacetalization-Knoevenagel condensation reaction catalyzed by a MOF, a tentative catalytic route was proposed based on the interaction of the substrate with the acidic protons of the ligand, a mechanism supported by theoretical simulations. researchgate.net

The prediction of adsorption processes is also crucial. AIMD simulations have been used to investigate competitive adsorption between different gas molecules, such as NO₂ and H₂O, within MOF pores. nih.gov These simulations can identify the specific interactions that control adsorption selectivity, providing a fundamental understanding of the separation process. nih.gov

Table 3: Computational Predictions of Mechanisms in NTBA-Related Systems

| Application | Computational Method | Predicted Mechanism/Property |

| Hydrogen Storage | Molecular Simulations | Assessment of H₂ storage potential in coordination polymers. researchgate.net |

| Methane Storage | Theoretical Modeling | Features of methane adsorption in large-pore MOFs. nih.gov |

| Heterogeneous Catalysis | Theoretical Simulations | Proposed hydrogen-bond mediated tandem reaction pathway. researchgate.net |

| Gas Separation | Ab initio MD | Competitive adsorption mechanisms of mixed acid gases. nih.gov |

Computational Design of New this compound-Based Materials

The ultimate goal of many computational studies is the rational, in silico design of new materials with superior properties. By combining theoretical understanding with computational power, researchers can design novel materials based on this compound for specific applications, significantly reducing the trial-and-error of traditional experimental synthesis.

The computational design process often involves screening large virtual libraries of materials. For instance, machine learning (ML) models, trained on existing data, can rapidly predict the properties of hypothetical MOFs, such as their hydrogen or methane storage capacity. nih.govdokumen.pub This allows for the high-throughput screening of countless potential structures to identify the most promising candidates for synthesis. The features used in these models can range from simple crystallographic data to more complex chemical descriptors. nih.gov

Computational methods are also essential for designing catalysts. By understanding the reaction mechanism, researchers can computationally modify a known catalyst—for example, by altering the functional groups on the NTBA ligand—and predict the effect on catalytic activity and selectivity. nih.gov This approach allows for the targeted design of more effective analogues of existing catalysts. nih.gov

Furthermore, the insights gained from AIMD simulations into adsorption mechanisms can directly inform the design of new materials. nih.gov By understanding which framework features lead to desirable adsorption properties, scientists can computationally design materials tailored for specific separation tasks. nih.gov This synergy between predictive simulation and targeted synthesis is accelerating the development of advanced functional materials based on NTBA and other versatile organic linkers.

Future Research Directions and Emerging Applications

Integration with Other Functional Components

A significant frontier in the application of NTB is its integration into hybrid materials, where its inherent properties are combined with those of other components to create synergistic functionalities. This approach has led to the development of advanced materials for a range of applications.

One notable example is the creation of type II heterostructures by grafting NTB onto boron-doped graphitic carbon nitride (BCN). acs.org This covalent integration results in a material with enhanced visible-light absorbance and improved charge separation, leading to a photocatalyst with a hydrogen evolution rate nearly 20 times higher than that of pristine carbon nitride. acs.org

Another promising strategy involves the fabrication of mixed-matrix membranes (MMMs). By incorporating NTB-based zirconium MOF (CJLU-1) nanoflowers into a cellulose (B213188) acetate (B1210297) polymer matrix, researchers have developed flexible and robust membranes for the vapor-phase detection of nitroaromatic molecules. rsc.org Similarly, blending NTB-based MOFs with other organic polymers is being explored for biomedical applications, such as creating materials with a high capacity for nitric oxide storage and controlled release. google.com The development of mixed-ligand MOFs, where NTB is combined with other organic linkers, also allows for the fine-tuning of the framework's properties for specific applications. cd-bioparticles.net

Table 1: Integration of 4,4',4''-Nitrilotribenzoic Acid with Functional Components

Miniaturization and Device Integration

The unique properties of NTB-based materials, particularly their high sensitivity and selectivity, make them prime candidates for integration into miniaturized analytical devices. Research is increasingly focused on transitioning these materials from laboratory curiosities to components in functional sensors and electronic devices.

NTB-based MOFs have demonstrated exceptional performance as chemical sensors, capable of detecting nitroaromatic compounds like picric acid with very low limits of detection. rsc.org The development of MOF-based mixed-matrix membranes represents a significant step towards creating practical, portable sensing devices. rsc.org The broader field of MOF research points towards applications in electrochemical sensors, field-effect transistors, and mass-sensitive sensors, all of which rely on the miniaturization of components. dokumen.pub Furthermore, innovative synthesis techniques, such as laser-driven methods that dramatically reduce production time, are being developed to facilitate the fabrication of MOFs for miniaturized optoelectronic and photonic devices. researchgate.net

Green Synthesis Routes and Scalability

While the applications of NTB-based materials are expanding, their widespread adoption hinges on the development of sustainable and scalable synthesis methods. Traditional solvothermal and hydrothermal syntheses often rely on high temperatures and petroleum-based solvents like N,N-dimethylformamide (DMF). researchgate.net

Future research is directed towards greener alternatives. The use of water as a solvent in hydrothermal synthesis is a step in this direction. nus.edu.sg For instance, the synthesis of graphitic carbon nitride, a component in NTB-based photocatalysts, can be achieved through the thermal polymerization of urea, a cost-effective and less hazardous precursor. acs.org The subsequent grafting of NTB can then be performed under controlled conditions. acs.org While industrial-scale production of NTB has been established, the focus is now shifting to optimizing these processes to be more environmentally benign. The development of synthesis methods that operate at room temperature and use non-toxic solvents is a key goal for improving the sustainability of NTB-based material production. rsc.org

Exploration of New Application Domains

The versatility of the NTB ligand allows for its application in a growing number of diverse fields beyond its initial use in gas storage. Researchers are continuously uncovering new domains where the unique structural and electronic properties of NTB-based materials can be leveraged.

In the biomedical field, NTB-based MOFs are being extensively investigated as advanced drug delivery systems. Their high porosity and tunable surfaces allow for the encapsulation and controlled release of a variety of therapeutic agents, from small molecules to large biomolecules. acs.orgcd-bioparticles.net By integrating diagnostic or imaging agents, these platforms can be developed into theranostic systems that combine treatment and real-time monitoring. cd-bioparticles.net Furthermore, certain NTB-based MOFs exhibit antibacterial properties, opening up possibilities for new antimicrobial materials.

In the energy and environmental sectors, NTB-based materials are showing great promise. As mentioned, their use in photocatalysis for hydrogen production from water is an active area of research. acs.org Additionally, lanthanide-based MOFs using the NTB ligand have been shown to be effective catalysts for the cycloaddition of carbon dioxide with epoxides, a process that converts a greenhouse gas into valuable chemicals. rsc.orgsemanticscholar.org

The inherent luminescent properties of NTB and its derivatives also make them suitable for applications in optoelectronics, such as in light-emitting diodes (LEDs) and highly sensitive chemical sensors. researchgate.netmdpi.com

Table 2: Emerging Application Domains for NTB-Based Materials

Q & A

Q. What are the recommended safety protocols for handling 4,4',4''-nitrilotribenzoic acid in laboratory settings?

When handling this compound, researchers must adhere to strict safety measures:

- Respiratory protection : Use NIOSH-approved respirators (e.g., N95 masks or SCBA) to avoid inhalation of dust or aerosols.

- Personal protective equipment (PPE) : Wear impermeable gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Engineering controls : Work in a fume hood with local exhaust ventilation to minimize airborne exposure .

- Waste disposal : Decontaminate waste via incineration or chemical neutralization, complying with local regulations. Consult hazardous waste professionals for large-scale disposal .

Q. What synthetic methodologies are commonly used to prepare metal-organic frameworks (MOFs) with this compound as a linker?

A hydrothermal synthesis method is widely employed:

- Procedure : Combine this compound (H₃NTB) with metal salts (e.g., Ce(NO₃)₃) in a solvent mixture (DMF/H₂O/acetic acid) under solvothermal conditions (100–120°C, 12–24 hours). The acid acts as a tritopic linker, coordinating with metal nodes to form porous frameworks .

- Key parameters : pH control (4–6) and molar ratios of metal:linker (1:1 to 1:3) critically influence crystallinity and porosity. Post-synthetic activation (e.g., solvent exchange with methanol) removes unreacted precursors .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization involves:

- X-ray diffraction (XRD) : Resolves crystal structure and confirms MOF topology (e.g., Ce-MOF with Ce³⁺ nodes and NTB³⁻ linkers) .

- FTIR spectroscopy : Validates carboxylate coordination via shifts in C=O stretching bands (1700–1650 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; NTB-based MOFs typically degrade above 300°C .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic oxidation performance of Ce-MOFs incorporating this compound?

Ce³⁺-NTB MOFs exhibit Fenton-like activity due to:

- Radical generation : Ce³⁺ facilitates H₂O₂ decomposition into hydroxyl radicals (•OH), which drive oxidation of substrates like styrene (53% conversion) or cinnamyl alcohol (100% conversion) .

- Selectivity control : The MOF’s porous structure (surface area ~1000 m²/g) restricts reactant orientation, favoring specific products (e.g., 75% selectivity for styrene oxide) .

- Recyclability : Ce-MOF retains >90% activity after 5 cycles, attributed to stable Ce–O bonds and minimal metal leaching .

Q. How can this compound enhance room-temperature phosphorescence (RTP) in supramolecular systems?

The carboxylate groups in NTB form hydrogen-bonded networks that suppress nonradiative decay:

- Hydrogen bonding : Rigidifies the molecular structure, reducing vibrational/rotational motions that quench triplet excitons .

- Energy transfer : The triphenylamine core in NTB promotes intersystem crossing (ISC), enabling blue RTP with lifetimes >100 ms .

- Applications : NTB-based hybrids improve interfacial charge transfer in perovskite solar cells, boosting device efficiency .

Q. What strategies address contradictions in reported catalytic efficiencies of NTB-based MOFs across studies?

Discrepancies arise from variations in:

- Oxidant selection : H₂O₂ vs. TBHP affects radical flux; TBHP yields higher styrene conversion (75%) but lower selectivity .

- Defect engineering : Synthetic conditions (e.g., reaction time, temperature) influence defect density, altering active site accessibility .

- Substrate diffusion : Smaller pore apertures (<10 Å) in some MOFs limit access to bulky substrates (e.g., Congo Red), reducing degradation rates .

Q. What advanced spectroscopic techniques probe the electronic interactions in NTB-containing supramolecular assemblies?

- Transient absorption spectroscopy (TAS) : Tracks triplet-state dynamics and exciton migration in RTP systems .

- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of metal nodes (e.g., Ce³⁺/Ce⁴⁺) and ligand coordination modes .

- Electron paramagnetic resonance (EPR) : Detects radical intermediates (e.g., •OH) during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.